4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride
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Overview
Description
4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride is a chemical compound with the molecular formula C12H16ClNO·HCl and a molecular weight of 262.18 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a morpholine ring attached to a benzyl group, which is further substituted with a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or triethylamine in solvents like dichloromethane or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Various substituted benzyl morpholine derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl alcohol: A related compound with similar reactivity but different functional groups.
4-(Chloromethyl)benzyl chloride: Another related compound used as an intermediate in the synthesis of 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a chloromethyl-substituted benzyl group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[[4-(chloromethyl)phenyl]methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTAOZPJURTGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226917-12-9 |
Source
|
Record name | 4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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